N-({[3,3'-bithiophene]-5-yl}methyl)-5-bromofuran-2-carboxamide
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Overview
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-5-bromofuran-2-carboxamide is a complex organic compound that features a bithiophene moiety and a bromofuran carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-5-bromofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene core. The bithiophene unit can be synthesized through a borylation followed by a Suzuki coupling reaction . The bromofuran carboxamide group is then introduced via a nucleophilic substitution reaction, where the bromine atom on the furan ring is replaced by the carboxamide group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as direct arylation polycondensation, which allows for the efficient coupling of the bithiophene and bromofuran units . This method is advantageous due to its eco-friendly nature and the ability to produce high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-5-bromofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted furan derivatives .
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-5-bromofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The bithiophene moiety facilitates electron transport, while the bromofuran carboxamide group enhances the compound’s stability and solubility. These properties make it an effective material for use in electronic devices, where it acts as a semiconductor by facilitating charge transfer through π-conjugated systems .
Comparison with Similar Compounds
Similar Compounds
3,3’-Bithiophene: A simpler analog that lacks the bromofuran carboxamide group but shares the bithiophene core.
2,2’-Bithiophene: Another analog with a different substitution pattern on the thiophene rings.
N-(2-octyldodecyl)-3,3’-bithiophene-2,2’-dicarboximide: A derivative with different alkyl side chains that influence its electronic properties.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-5-bromofuran-2-carboxamide is unique due to the presence of both the bithiophene and bromofuran carboxamide groups, which confer enhanced electronic properties and stability compared to its simpler analogs. This makes it particularly suitable for advanced applications in organic electronics and materials science .
Properties
IUPAC Name |
5-bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S2/c15-13-2-1-12(18-13)14(17)16-6-11-5-10(8-20-11)9-3-4-19-7-9/h1-5,7-8H,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRVGRKEZFFSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CSC(=C2)CNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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